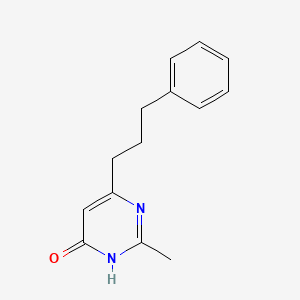

2-Methyl-6-(3-phenylpropyl)pyrimidin-4-ol

Description

2-Methyl-6-(3-phenylpropyl)pyrimidin-4-ol is a pyrimidin-4-ol derivative featuring a methyl group at position 2 and a 3-phenylpropyl substituent at position 4. The 3-phenylpropyl group introduces hydrophobicity and aromatic interactions, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

2-methyl-4-(3-phenylpropyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-11-15-13(10-14(17)16-11)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJOGWPVJOVBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(3-phenylpropyl)pyrimidin-4-ol typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method involves the reaction of 3-phenylpropylamine with 2-methyl-4-hydroxypyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(3-phenylpropyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The methyl and phenylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of 2-Methyl-6-(3-phenylpropyl)pyrimidin-4-one.

Reduction: Formation of 2-Methyl-6-(3-phenylpropyl)pyrimidin-4-amine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the substituents used.

Scientific Research Applications

2-Methyl-6-(3-phenylpropyl)pyrimidin-4-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(3-phenylpropyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the pyrimidin-4-ol core but differ in substituents, enabling comparative insights:

*Target compound; †Calculated based on molecular formula.

Key Comparisons:

Substituent Effects on Hydrophobicity: The 3-phenylpropyl group in the target compound introduces greater hydrophobicity compared to the thiophen-3-yl (aromatic sulfur heterocycle) in or the propyl chain in . This may reduce aqueous solubility but enhance membrane permeability .

Synthetic and Stability Considerations :

- describes pyrimidine derivatives with benzyloxy and methoxymethyl groups, which are bulkier than the target’s substituents. Such groups often complicate synthesis but improve metabolic stability .

- The discontinuation of 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol () suggests synthetic or stability issues, possibly due to the reactive thiophene ring .

Research Findings and Limitations

- Evidence Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound is absent in the provided sources. Comparisons rely on structural analogs and inferred properties.

- Critical Need : Further studies on the target compound should prioritize synthesis optimization (e.g., protecting group strategies from ) and empirical characterization of physicochemical properties.

Biological Activity

2-Methyl-6-(3-phenylpropyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on available research.

Chemical Structure

The chemical structure of 2-Methyl-6-(3-phenylpropyl)pyrimidin-4-ol can be represented as follows:

This structure features a pyrimidine ring substituted with a methyl group and a 3-phenylpropyl chain, which is crucial for its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit activity through various mechanisms, including:

- Enzyme Inhibition : Compounds in the pyrimidine class are known to inhibit specific enzymes involved in lipid metabolism and signaling pathways. For instance, inhibitors targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) have shown promise in modulating emotional behavior by altering lipid mediator levels in the brain .

- Antimicrobial Activity : Pyrimidine derivatives have been evaluated for their antimicrobial properties. Compounds structurally related to 2-Methyl-6-(3-phenylpropyl)pyrimidin-4-ol demonstrated significant antibacterial and antimycobacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the core structure influence biological activity. For example, changes in substituents on the pyrimidine ring or variations in the phenylpropyl chain can significantly enhance or diminish potency against specific targets.

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 2-Methyl-6-(3-phenylpropyl)pyrimidin-4-ol | Structure | TBD | TBD |

| Related Compound A | Structure | 10 | NAPE-PLD Inhibition |

| Related Compound B | Structure | 5 | Antimicrobial Activity |

Case Studies

Several studies have investigated the biological activity of similar compounds:

- NAPE-PLD Inhibition : A study identified a related pyrimidine derivative that effectively inhibited NAPE-PLD with an IC50 value of approximately 72 nM, demonstrating significant potential for modulating lipid signaling pathways .

- Antimicrobial Efficacy : Another research effort focused on thienopyrimidine derivatives showed promising results against Mycobacterium tuberculosis, suggesting that structural modifications can lead to enhanced antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.